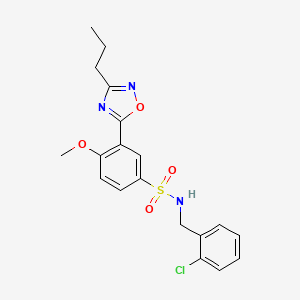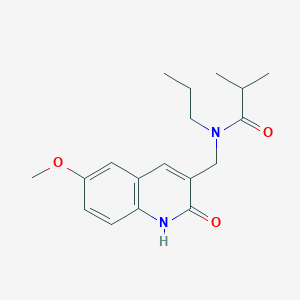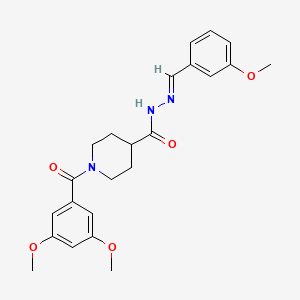
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as FOAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOAN belongs to the class of oxadiazole compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to reduce the levels of various inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can also be easily synthesized using a multi-step process that involves commercially available starting materials. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups.
Future Directions
There are several future directions for the scientific research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to evaluate its efficacy and safety in animal models of various diseases. Additionally, there is a need to optimize the synthesis method of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline to improve its yield and purity. Finally, there is a need to develop novel derivatives of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline with improved biological activities and pharmacokinetic properties.
Conclusion:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline also has some limitations for lab experiments, including its relatively low stability and reactivity towards various functional groups. There are several future directions for the scientific research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, including investigating its mechanism of action, evaluating its efficacy and safety in animal models, optimizing its synthesis method, and developing novel derivatives with improved biological activities and pharmacokinetic properties.
Synthesis Methods
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be synthesized using a multi-step process that involves the reaction of 2-nitroaniline with furfural, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final step involves the reaction of the resulting product with phenethylamine in the presence of acetic acid and sodium acetate. The chemical structure of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been the subject of various scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-24(26)17-13-15(20-22-19(23-28-20)18-7-4-12-27-18)8-9-16(17)21-11-10-14-5-2-1-3-6-14/h1-9,12-13,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLXRNOYJJPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
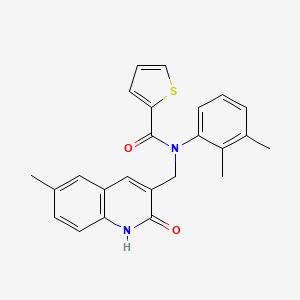
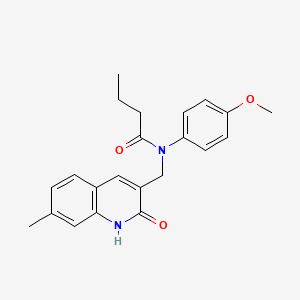

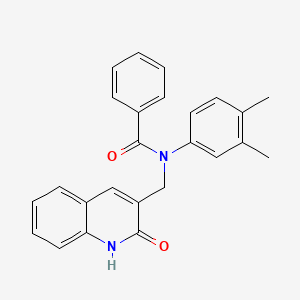
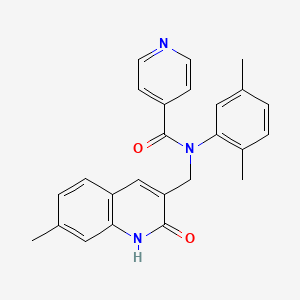
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
